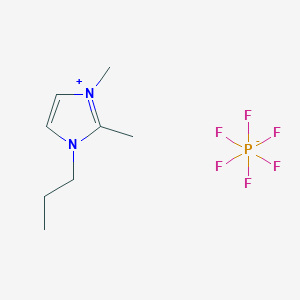

1-propenyl-2,3-diMethyliMidazoliuM hexafluorophosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-propenyl-2,3-diMethyliMidazoliuM hexafluorophosphate is a chemical compound with the molecular formula C8H13F6N2P . It has a molecular weight of 282.1664002 .

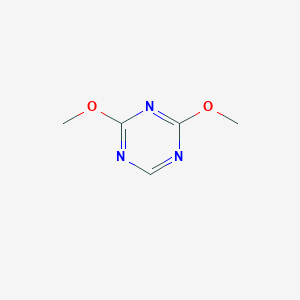

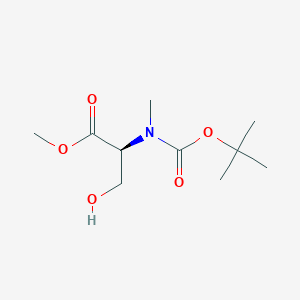

Molecular Structure Analysis

The molecular structure of 1-propenyl-2,3-diMethyliMidazoliuM hexafluorophosphate consists of a propenyl group attached to a 2,3-dimethylimidazolium ring, and a hexafluorophosphate anion .Physical And Chemical Properties Analysis

1-propenyl-2,3-diMethyliMidazoliuM hexafluorophosphate has a molecular weight of 282.1664002 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Wissenschaftliche Forschungsanwendungen

Solvent for Organic Reactions

Imidazolium ionic liquids, such as 1-propenyl-2,3-diMethyliMidazoliuM hexafluorophosphate, are known for their excellent solvent properties. They can dissolve a wide range of organic compounds and can be used to facilitate various organic reactions. This includes reactions where traditional solvents are ineffective or where a non-aqueous medium is required .

Catalysis

These ionic liquids can act as catalysts in chemical reactions. Their unique properties can enhance the rate of reaction and improve yields. They are particularly useful in reactions that require a specific set of conditions, such as controlled temperature and pressure .

Electrochemistry

Imidazolium ionic liquids are also used in electrochemical applications due to their high conductivity and wide electrochemical windows. They serve as electrolytes in batteries and supercapacitors, contributing to the development of energy storage technologies .

Separation Processes

Due to their low vapor pressure and thermal stability, imidazolium ionic liquids like 1-propenyl-2,3-diMethyliMidazoliuM hexafluorophosphate are used in separation processes such as gas absorption and extraction. They are effective in separating complex mixtures and purifying specific compounds .

Pharmaceutical Synthesis

These ionic liquids have been explored as reaction media for the synthesis of bioactive organic compounds. Their use can lead to more efficient synthesis routes for pharmaceuticals, potentially reducing costs and environmental impact .

Thermodynamic Studies

The thermodynamic properties of imidazolium ionic liquids make them suitable for studying activity coefficients at infinite dilution for various solutes. This is important for understanding the interactions between different chemicals and designing processes accordingly .

Eigenschaften

IUPAC Name |

1,2-dimethyl-3-propylimidazol-1-ium;hexafluorophosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N2.F6P/c1-4-5-10-7-6-9(3)8(10)2;1-7(2,3,4,5)6/h6-7H,4-5H2,1-3H3;/q+1;-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTGUTSXSBOOTCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C[N+](=C1C)C.F[P-](F)(F)(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15F6N2P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-propenyl-2,3-diMethyliMidazoliuM hexafluorophosphate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,3S,4S,5R,6S)-6-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B185809.png)

![Tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate](/img/structure/B185813.png)

![2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one](/img/structure/B185822.png)

![1,3-Bis[4-(3-aminophenoxy)benzoyl]benzene](/img/structure/B185832.png)